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Compound of Interest

Compound Name: 2,4,5-Trimethylphenylboronic acid

Cat. No.: B150979

For researchers, scientists, and professionals in drug development, the precise analytical
characterization of chemical reagents is paramount. This guide provides a comparative
overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for
commercially available trimethylphenylboronic acid isomers and related compounds. While
specific experimental data for 2,4,5-trimethylphenylboronic acid is not widely available in the
public domain, this document presents data for structurally similar and commonly used
alternatives to aid in analytical assessments.

This guide will focus on a comparative analysis of 2,4,6-trimethylphenylboronic acid and 4-
methylphenylboronic acid, offering a framework for the analytical expectations for this class of
compounds.

Comparative Analytical Data

The following tables summarize the available NMR and mass spectrometry data for 2,4,6-
trimethylphenylboronic acid and 4-methylphenylboronic acid. These compounds are presented
as viable alternatives or starting points for comparison in the absence of verified data for 2,4,5-
trimethylphenylboronic acid.

Table 1: *H NMR Data Comparison
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Compound Solvent

Chemical Shift (6) ppm
and Multiplicity

2,4,6-Trimethylphenylboronic

6.84 (s, 2H, Ar-H), 2.53 (s, 6H,

" Not Specified 2,6-CHs), 2.28 (s, 3H, 4-CHs)
aci

[1]

2.4 (s, 3H, -CHs), 4.2 (br s, 2H,
4-Methylphenylboronic acid Not Specified -B(OH)z2), 7.2 (d, 2H, Ar-H), 7.8

(d, 2H, Ar-H)[2]

Table 2: 13C NMR Data Comparison

Compound Solvent

Chemical Shift (6) ppm

2,4,6-Trimethylphenylboronic

Not explicitly provided, but
related compound

Dimesitylborinic acid shows

DMSO-d6
acid aromatic carbons in the 125-
145 ppm range and methyl
carbons around 20-25 ppm.
22.1 (-CHs), 129.0 (Ar-C),
] ) N 135.9 (Ar-C), 143.1 (Ar-C)
4-Methylphenylboronic acid Not Specified

(Carbon attached to Boron not
detected)[3]

Table 3: Mass Spectrometry Data Comparison

Compound lonization Method

[M+H]* or M+ (m/z)

2,4,6-Trimethylphenylboronic a
" Not Specified
aci

Molecular Weight: 164.01

4-Methylphenylboronic acid Electron lonization

136 (M)[4]

Experimental Protocols
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Detailed methodologies are crucial for reproducing and comparing experimental data. Below
are generalized protocols for acquiring NMR and mass spectrometry data for small organic
molecules like arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust method for elucidating the structure of organic molecules, NMR spectroscopy provides
detailed information about the chemical environment of atoms.[5]

o Sample Preparation: Dissolve 5-25 mg of the arylboronic acid in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).[6] It is important to filter the sample to remove
any particulate matter which can degrade the quality of the spectrum.

e Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for
accurate chemical shift referencing.[6]

o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
For 13C NMR, a larger sample quantity (50-100 mg) may be necessary to obtain a good
signal-to-noise ratio in a reasonable time.[6]

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge
ratio of ions, allowing for the determination of molecular weight and elemental composition.[7]

o Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent like
methanol or acetonitrile, typically at a concentration of about 10-100 micrograms per mL.[8]
Ensure the sample is free of non-volatile salts, which are incompatible with electrospray
ionization.[8]

 lonization: Introduce the sample into the mass spectrometer. Electron ionization (El) is a
common technique for small molecules which can provide fragmentation patterns useful for
structural elucidation.[7] Electrospray ionization (ESI) is a softer ionization technique often
used for LC-MS.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

» Detection: The detector records the abundance of ions at each m/z value, generating a mass

spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of an
arylboronic acid, from receiving the sample to final data analysis and interpretation.

Sample Handling & Preparation

Receive Arylboronic Acid Sample

Prepare NMR Sample Prepare MS Sample
(5-25mg in 0.6mL solvent) (10-100 pg/mL in volatile solvent)
| |
| |
¢ Data Acquisition L
1H and 3C NMR Spectroscopy Mass Spectrometry (e.g., El, ESI)
|
|
v Data Analysis & Interpretation ¥
NMR Spectral Analysis MS Spectral Analysis
(Chemical Shift, Integration, Multiplicity) (Molecular lon, Fragmentation)

Structure Verification & Purity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the analytical characterization of arylboronic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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